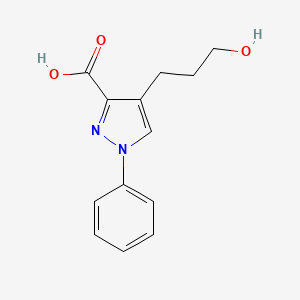

4-(3-hydroxypropyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

Overview

Description

Phenylboronic acid or benzeneboronic acid, abbreviated as PhB(OH)2 where Ph is the phenyl group C6H5-, is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is commonly used in organic synthesis .

Synthesis Analysis

Phenylboronic acid can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .Molecular Structure Analysis

Phenylboronic acid is a planar compound with idealized C2V molecular symmetry. The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Phenylboronic acid is used in organic synthesis and can participate in various reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

Phenylboronic acid is a white powder. It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Scientific Research Applications

Polymer Precursor

3-Hydroxypropionic acid (3-HP): , a related compound, is an important bulk chemical with applications in chemical synthesis. It’s used for polymerization to yield poly (3-hydroxypropionate) (P-3HP) , a biodegradable plastic, indicating that our compound could serve a similar role as a polymer precursor .

Production of Derivatives

Due to the presence of reactive hydroxyl and carboxyl groups, 3-HP undergoes redox reactions to produce derivatives like 1,3-propanediol (1,3-PDO) , acrylic acid , malonic acid , acrylamide , and acrylonitrile . These derivatives are widely used in adhesives, plastic packaging, fibers, and cleaning agents .

Biodegradable Plastics

The biodegradability and biocompatibility of P-3HP make it a widely studied substitute for petrochemical plastics, suggesting that our compound could also contribute to the development of environmentally friendly materials .

Mechanism of Action

Safety and Hazards

Future Directions

Phenylboronic acid and its derivatives have been used as a molecular scaffold in the design of biologically active compounds. Future research directions could include the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

properties

IUPAC Name |

4-(3-hydroxypropyl)-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-8-4-5-10-9-15(14-12(10)13(17)18)11-6-2-1-3-7-11/h1-3,6-7,9,16H,4-5,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAJNNPQJDMOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

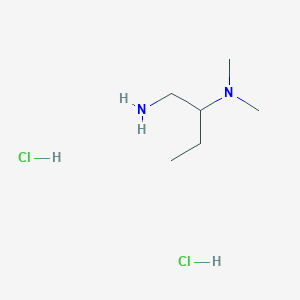

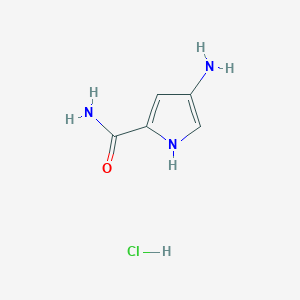

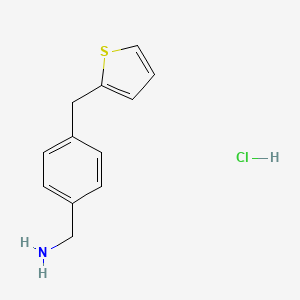

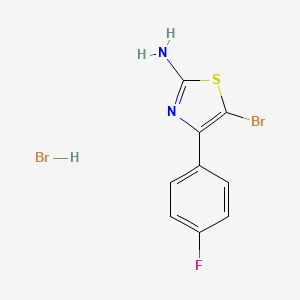

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide hydrochloride](/img/structure/B1518733.png)

![6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1518734.png)

![2-Bromo-3-(4-bromophenyl)-5,6-dihydroimidazo[2,1-b]thiazole hydrobromide](/img/structure/B1518735.png)

![2-{[(5-Bromothien-2-yl)methyl]thio}ethanamine hydrochloride](/img/structure/B1518752.png)

![3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1518755.png)